![molecular formula C12H8ClFO3 B508047 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-97-7](/img/structure/B508047.png)
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438221-97-7 . It has a molecular weight of 254.64 . The IUPAC name for this compound is 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furaldehyde .
Molecular Structure Analysis
The InChI code for “5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” is 1S/C12H8ClFO3/c13-11-5-8(14)1-4-12(11)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antioxidant Activity
Furan-2-carbaldehyde derivatives have been investigated for their antioxidant properties. Studies on derivatives such as 5-hydroxymethylfuran-2-carbaldehyde (HMF) have shown that these compounds display antioxidant activity, mainly in assays like oxygen radical absorbance capacity (ORAC) (Chen et al., 2014). This indicates the potential of furan-2-carbaldehyde derivatives in contributing to the antioxidant capacity of foods and possibly in therapeutic applications.
Neuroprotective Activity
Compounds structurally related to 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde have been found to exhibit neuroprotective activities. For instance, derivatives isolated from Gastrodia elata demonstrated potential neuroprotective effects against induced cell damage in vitro, suggesting their utility in developing treatments for oxidative stress-induced toxicity and neurodegenerative diseases (Li et al., 2016).
Synthesis and Chemical Reactivity
Research has focused on the synthesis and reactivity of furan-2-carbaldehyde derivatives, exploring their utility as building blocks in organic synthesis. For example, furan-2-carbaldehydes have been used as C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via photocatalytic C–C bond cleavage (Yu et al., 2018). This highlights their versatility in synthetic chemistry, enabling the development of novel compounds with potential biological activities.
Biomass-derived Chemicals
Furan-2-carbaldehyde derivatives are also of interest as biomass-derived chemicals. Their role in green chemistry and sustainable chemical processes has been emphasized, with applications in synthesizing various bioactive compounds while minimizing the need for protective group strategies (Yu et al., 2018).
Structural and Thermodynamic Studies
Thermodynamic properties of furan-2-carbaldehyde isomers have been investigated, providing insights into the optimization of synthesis, purification, and application processes (Dibrivnyi et al., 2015). Such studies are crucial for understanding the physical and chemical behavior of these compounds, aiding in the design of more efficient and effective synthetic routes.
Safety and Hazards
properties
IUPAC Name |
5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3/c13-11-5-8(14)1-4-12(11)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBPWJYHBDSAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.